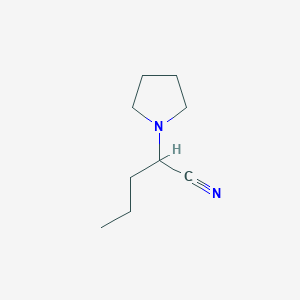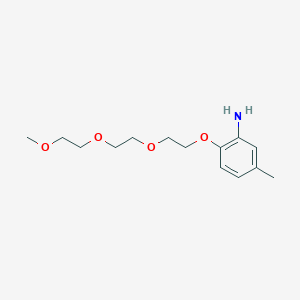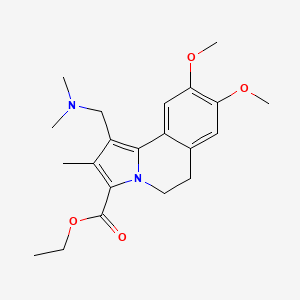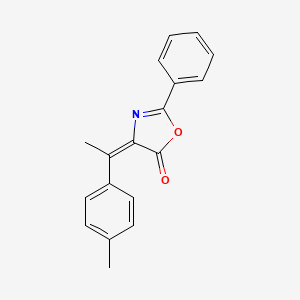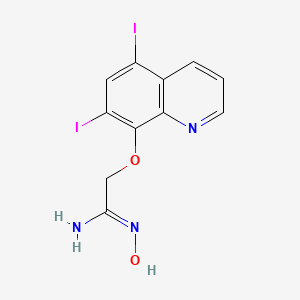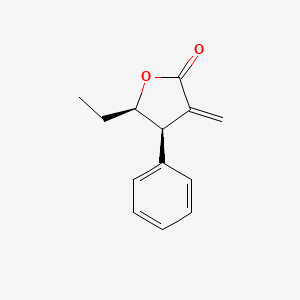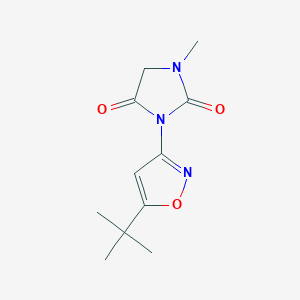![molecular formula C19H23N3O5 B12893353 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-54-2](/img/structure/B12893353.png)
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of amino acids and heterocyclic scaffolds .
Méthodes De Préparation
The synthesis of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with morpholine and subsequent cyclization to form the oxazolone ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds. For example:
2-Phenyl-4H-oxazol-5-one: Another oxazolone with similar reactivity but different substituents.
4-Methyl-2-(4-methoxyphenyl)oxazol-5(4H)-one: A structurally related compound with a methyl group instead of the dimorpholinomethylene group.
The uniqueness of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one lies in its specific substituents, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
61767-54-2 |
|---|---|
Formule moléculaire |
C19H23N3O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-(dimorpholin-4-ylmethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23N3O5/c1-24-15-4-2-14(3-5-15)17-20-16(19(23)27-17)18(21-6-10-25-11-7-21)22-8-12-26-13-9-22/h2-5H,6-13H2,1H3 |
Clé InChI |
PPQULGIZLORCEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(N3CCOCC3)N4CCOCC4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
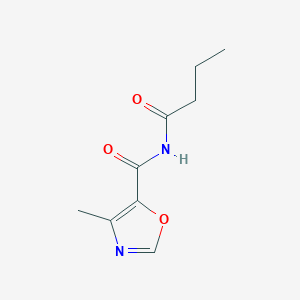
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
